2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid
CAS No.: 101774-29-2
Cat. No.: VC6042727
Molecular Formula: C9H6BrNO3S
Molecular Weight: 288.12
* For research use only. Not for human or veterinary use.
![2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid - 101774-29-2](/images/structure/VC6042727.png)
Specification
CAS No. | 101774-29-2 |
---|---|
Molecular Formula | C9H6BrNO3S |
Molecular Weight | 288.12 |
IUPAC Name | 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetic acid |
Standard InChI | InChI=1S/C9H6BrNO3S/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13) |
Standard InChI Key | DVRQIWFOAHDBIX-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)SC(=O)N2CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid (C₉H₆BrNO₃S) features a benzo[d]thiazole core substituted with a bromine atom at position 6, a ketone group at position 2, and an acetic acid moiety at position 3. The molecular weight is calculated as 288.12 g/mol, with a bromine atom contributing to increased molecular density compared to its non-halogenated counterpart (C₉H₇NO₃S, 209.22 g/mol) . The presence of the acetic acid group enhances water solubility, while the bromine atom augments lipophilicity, potentially influencing bioavailability .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₆BrNO₃S |
Molecular Weight | 288.12 g/mol |
CAS Number | Not formally assigned |
Predicted LogP | 1.82 (Estimated via ChemAxon) |
Hydrogen Bond Donors | 2 (COOH and NH) |
Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
The synthesis of benzothiazolone derivatives typically involves cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing reagents. For 6-bromo-substituted analogs, bromination is introduced either pre- or post-cyclization. A plausible route involves:
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Bromination of 2-aminothiophenol: Electrophilic aromatic substitution using bromine in acetic acid yields 6-bromo-2-aminothiophenol.
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Cyclization with diketene: Reaction with diketene forms the 2-oxobenzo[d]thiazole core.
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N-Alkylation with ethyl bromoacetate: Introduces the acetic acid side chain as an ethyl ester.
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Ester hydrolysis: Alkaline hydrolysis converts the ester to the free carboxylic acid .
This pathway mirrors methods used for related compounds, such as 2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid (CAS 945-03-9), where ethyl ester intermediates are hydrolyzed to yield the final product .
Compound | iNOS IC₅₀ (μM) | NF-κB IC₅₀ (μM) |
---|---|---|
3j (C₁₃H₁₄BrN₃O₂S) | 0.28 | 0.31 |
5t (C₁₅H₁₈BrN₃O₃S) | 0.94 | 1.12 |
8b (C₁₁H₁₀BrN₃O₂S) | 1.07 | 1.89 |
Future Directions
Further research should prioritize:
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Targeted synthesis optimization: Developing atom-economical routes using microwave-assisted or flow chemistry.
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ADMET profiling: Assessing metabolic stability and cytochrome P450 interactions.
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Therapeutic exploration: Evaluating anticancer potential via kinase inhibition assays.
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